(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile
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Overview
Description
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a propenenitrile linkage. Common reagents used in these reactions include aldehydes, nitriles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions, cellular pathways, and as a potential lead compound for drug discovery. Its ability to interact with various biological targets makes it a valuable tool in understanding biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and specific reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
- 2-(1,3-Benzothiazol-2-YL)-3-phenyl-2-propenenitrile
- 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole
Uniqueness
What sets (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C29H24N4OS |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H24N4OS/c1-2-3-17-34-25-15-13-21(14-16-25)28-23(20-33(32-28)24-9-5-4-6-10-24)18-22(19-30)29-31-26-11-7-8-12-27(26)35-29/h4-16,18,20H,2-3,17H2,1H3/b22-18- |
InChI Key |
ISTMWAOBXSTCIH-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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